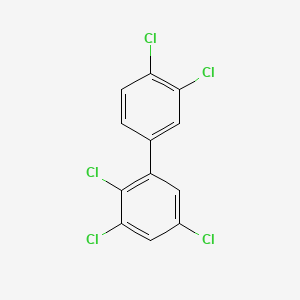

2,3,3',4',5-Pentachlorbiphenyl

Übersicht

Beschreibung

2,3,3',4',5-Pentachlorobiphenyl is a useful research compound. Its molecular formula is C12H5Cl5 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3,3',4',5-Pentachlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3',4',5-Pentachlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Forschung

2,3,3’,4’,5-Pentachlorbiphenyl (PCB 126): wurde auf seine kardiovaskulären Wirkungen in Zebrafischembryonen untersucht. Es ist bekannt, dass es oxidativen Stress-sensitive Signalwege aktiviert, was zu kardiovaskulären Dysmorphogenesen führt. Forschungen haben gezeigt, dass PCB 126 Perikardödeme, Kreislaufversagen und eine Reduktion des Herzzeitvolumens und der Körperlänge in Zebrafischembryonen induzieren kann . Diese Forschung ist entscheidend für das Verständnis der kardiovaskulären Toxizität von PCBs und der Rolle von oxidativem Stress bei der Entwicklungstoxizität.

Reproduktive Gesundheit

PCB 126 wurde in die Beeinträchtigung der Endometrium-Rezeptivität und der Embryoimplantation bei Säugetieren verwickelt. Studien haben gezeigt, dass die Exposition gegenüber PCB 126 zu Implantationsversagen, abnormaler Endometriummorphologie und Veränderungen der Methylierung von Genen wie HOXA10 führen kann, die für die reproduktive Entwicklung von entscheidender Bedeutung sind . Dies unterstreicht das Potenzial von PCB 126 als Modellverbindung für die Untersuchung der endokrinen Disruption und ihrer epigenetischen Auswirkungen auf die Fruchtbarkeit.

Schilddrüsenfunktion

Die Forschung zu PCB 126 hat sich auch auf seine Auswirkungen auf die Schilddrüsenfunktion erstreckt. Molekulare Mechanismen der PCB-induzierten Schilddrüsenfunktionsstörung wurden in FRTL-5-Zellen, einer Ratten-Schilddrüsenzelllinie, untersucht. Die Exposition gegenüber PCB 126 wurde mit Veränderungen der Genexpression in Verbindung gebracht, die mit der Synthese und dem Metabolismus von Schilddrüsenhormonen zusammenhängen . Dies ist bedeutsam für das Verständnis, wie Umweltverschmutzer wie PCBs die Schilddrüsenfunktion beeinflussen können.

Stoffwechselstudien

Die Auswirkungen von PCB 126 auf den Stoffwechsel, insbesondere auf die Lipid- und Oxylipinprofile, wurden untersucht. Studien legen nahe, dass PCB 126 die Verhältnisse von Epoxid zu Diol-Metaboliten ungesättigter Fettsäuren verändern kann, die wichtig für die Aufrechterhaltung der zellulären Homöostase sind . Diese Forschung liefert Einblicke in die metabolischen Störungen, die durch PCB-Exposition verursacht werden.

Oxidativer Stress und antioxidative Reaktion

Die Interaktion von PCB 126 mit redoxmodulierenden Chemikalien und seine Auswirkungen auf oxidativen Stress standen im Mittelpunkt der wissenschaftlichen Untersuchungen. Die Fähigkeit der Verbindung, die Genexpression im Zusammenhang mit oxidativem Stress und antioxidativer Reaktion zu modulieren, wurde unter Verwendung von Zebrafischembryonen als Modellorganismus untersucht . Das Verständnis dieser Wechselwirkungen ist entscheidend für die Beurteilung des oxidativen Potenzials von Umweltverschmutzern.

Molekulare Pharmakologie

PCB 126 dient als Werkzeug in der molekularen Pharmakologie, um die Aktivierung spezifischer Rezeptoren wie des Arylhydrocarbon-Rezeptors (AhR) zu untersuchen. Seine Bindung und Aktivierung von AhR kann zu verschiedenen biologischen Reaktionen führen und ein Modell für die Untersuchung der rezeptorvermittelten Toxizität liefern .

Genexpression und Entwicklungsbiologie

Der Einfluss von PCB 126 auf die Genexpression während der Entwicklung ist eine weitere wichtige Anwendung. Durch die Untersuchung der Veränderungen in den Genexpressionsmustern in Embryonen, die PCB 126 ausgesetzt sind, können Forscher Einblicke in die Entwicklungsprozesse gewinnen, die von Umweltgiften beeinflusst werden .

Wirkmechanismus

Target of Action

2,3,3’,4’,5-Pentachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor and XRE promoter region of genes . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The compound affects pathways related to the circadian rhythm and fatty acid metabolism . Changes in the expression of genes such as nuclear receptor subfamily 1, group D, member 1, aryl hydrocarbon receptor nuclear translocator-like protein 1, cryptochrome circadian clock 1, and enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase have been observed .

Result of Action

The molecular and cellular effects of the compound’s action include disruption of the circadian rhythm, alteration of fatty acid metabolism, and potential onset of liver damage . In addition, it has been suggested that the compound induces thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway .

Action Environment

PCBs are environmental organic pollutants that were widely used in industry but were banned due to their bioaccumulative nature and harmful health effects . They are still found in the environment due to their high persistence . Environmental factors such as the presence of other pollutants and temperature can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

2,3,3’,4’,5-Pentachlorobiphenyl interacts with various enzymes and proteins. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the aryl hydrocarbon receptor (AhR), leading to an up-regulation of CYP1A activity in liver microsomes .

Cellular Effects

2,3,3’,4’,5-Pentachlorobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by disturbing the maturation process of progeny mouse oocytes in a dose-dependent manner .

Molecular Mechanism

At the molecular level, 2,3,3’,4’,5-Pentachlorobiphenyl exerts its effects through various mechanisms. One such mechanism involves the Akt/FoxO3a/NIS signaling pathway. The compound increases the levels of Akt, p-Akt, and p-FoxO3a protein or mRNA, while decreasing NIS protein and mRNA levels .

Temporal Effects in Laboratory Settings

Over time, the effects of 2,3,3’,4’,5-Pentachlorobiphenyl can change. For example, in laboratory settings, the compound has been observed to alter the DNA methylation status of differentially methylated regions in some imprinted genes . It also disturbs the maturation process of progeny mouse oocytes in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of 2,3,3’,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, prenatal exposure to the compound has been shown to alter the DNA methylation status of differentially methylated regions in some imprinted genes, and the expression levels of Dnmt1, 3a, and 3l, Uhrf1 and Tet3 .

Metabolic Pathways

2,3,3’,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways. It has been shown to disrupt the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists .

Transport and Distribution

2,3,3’,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues. It can accumulate in adipose tissue, serum, and milk in mammals, and it is highly enriched in the follicular fluid .

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-8(12(17)11(16)5-7)6-1-2-9(14)10(15)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYBHVJTMRRXLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074211 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70424-68-9 | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL37H89TCR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

![Bis(1H-benzo[d]imidazol-2-ylthio)methane](/img/structure/B1596551.png)